N,N-dibutyl-2-chloropyrimidin-4-amine
CAS No.: 1248999-63-4
Cat. No.: VC3069147
Molecular Formula: C12H20ClN3
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248999-63-4 |
|---|---|
| Molecular Formula | C12H20ClN3 |
| Molecular Weight | 241.76 g/mol |
| IUPAC Name | N,N-dibutyl-2-chloropyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H20ClN3/c1-3-5-9-16(10-6-4-2)11-7-8-14-12(13)15-11/h7-8H,3-6,9-10H2,1-2H3 |
| Standard InChI Key | NZHSTQKKDAOOPY-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)C1=NC(=NC=C1)Cl |
| Canonical SMILES | CCCCN(CCCC)C1=NC(=NC=C1)Cl |
Introduction
Chemical Properties and Structural Characteristics
N,N-dibutyl-2-chloropyrimidin-4-amine (CAS No. 1248999-63-4) is a pyrimidine derivative featuring a chlorine atom at position 2 of the pyrimidine ring and a dibutylamine group at position 4 . The compound belongs to the broader family of chloropyrimidines, which are known for their diverse biological activities.
Physical and Chemical Properties
The molecular properties of N,N-dibutyl-2-chloropyrimidin-4-amine can be compared with similar compounds for better contextual understanding. While specific data for this exact compound is limited in the available literature, we can draw reasonable inferences based on structurally similar compounds.
| Property | N,N-dibutyl-2-chloropyrimidin-4-amine | Similar Compound: N,N-dibutyl-6-chloropyrimidin-4-amine |
|---|---|---|
| CAS Number | 1248999-63-4 | 1247095-65-3 |
| Molecular Formula | C₁₂H₂₀ClN₃ | C₁₂H₂₀ClN₃ |
| Molecular Weight | Expected to be ~241.76 g/mol | 241.76 g/mol |
| Structure | Chlorine at position 2 | Chlorine at position 6 |
| Appearance | Presumed solid at room temperature | Solid at room temperature |
The molecular formula C₁₂H₂₀ClN₃ indicates the presence of 12 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule . The compound is expected to exhibit properties typical of halogenated pyrimidines, including potential reactivity at the carbon-chlorine bond.
Structural Features
The structure of N,N-dibutyl-2-chloropyrimidin-4-amine consists of a pyrimidine core with specific substituents:
-
A pyrimidine ring (six-membered heterocyclic compound containing two nitrogen atoms)
-
A chlorine atom attached at the C-2 position
-
A dibutylamino group (two butyl chains attached to nitrogen) at the C-4 position
This arrangement yields a compound with potential nucleophilic substitution sites, particularly at the carbon bearing the chlorine atom, which can be exploited in various chemical reactions and syntheses .
Synthetic Approaches and Methodologies
General Synthetic Strategies
The synthesis of N,N-dibutyl-2-chloropyrimidin-4-amine likely follows established routes for similar pyrimidine derivatives. Based on methodologies for related compounds, the synthesis potentially proceeds through nucleophilic aromatic substitution reactions.
A typical synthetic route may involve:
-
Starting with 2,4-dichloropyrimidine as the base substrate
-
Selective nucleophilic aromatic substitution at the C-4 position with dibutylamine
-
Purification and isolation of the final product
This approach aligns with documented methods for synthesizing related compounds, such as N-benzyl, N-phenethyl, and naphth-1-ylmethyl-2-chloropyrimidin-4-amine intermediates, which are prepared from 2,4-dichloropyrimidine through nucleophilic aromatic substitution reactions .
Specific Reaction Conditions
Based on the synthesis of similar chloropyrimidine derivatives, the following reaction conditions might be appropriate for N,N-dibutyl-2-chloropyrimidin-4-amine:
The reaction is likely performed in an appropriate solvent (e.g., ethanol) at elevated temperatures (75-85°C) using a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the nucleophilic aromatic substitution . The reaction typically requires refluxing for several hours, followed by standard purification procedures to isolate the desired product.
This synthetic approach would be consistent with documented methods for preparing structurally similar 2,4-disubstituted pyrimidine derivatives, which have been reported to yield products with moderate to good yields ranging from 60-75% .
Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions
The 2-chloro position of N,N-dibutyl-2-chloropyrimidin-4-amine represents a reactive site for further chemical transformations. The chlorine atom at this position can be displaced by various nucleophiles, particularly cyclic amines, to yield novel derivatives.
Based on research with similar compounds, this reactivity can be exploited to create libraries of structurally diverse compounds with potential biological activities . The C-2 position is typically more reactive toward nucleophilic substitution than other positions due to the activating effect of the ring nitrogen atoms.
Research Applications and Future Directions
Current Research Status
Comparative Analysis with Analogous Compounds
Structural Analogues and Their Properties
A systematic comparison of N,N-dibutyl-2-chloropyrimidin-4-amine with its structural analogues reveals interesting patterns in properties and potential applications.
| Compound | Position of Chlorine | Amine Substituent | Notable Features |
|---|---|---|---|
| N,N-dibutyl-2-chloropyrimidin-4-amine | C-2 | Dibutylamine | Potential for C-2 substitution reactions |
| N,N-dibutyl-6-chloropyrimidin-4-amine | C-6 | Dibutylamine | Different reactivity profile due to chlorine position |
| N-butyl-6-chloropyrimidin-4-amine | C-6 | Monobutylamine | Less lipophilic, different H-bonding pattern |
| N-benzyl-2-chloropyrimidin-4-amine | C-2 | Benzylamine | Enhanced aromatic character, different biological profile |
The position of the chlorine atom significantly affects the compound's reactivity, with 2-chloropyrimidines generally being more reactive toward nucleophilic substitution than their 6-chloro counterparts due to the activating effect of the adjacent ring nitrogen .
Electronic and Steric Effects
The dibutyl groups in N,N-dibutyl-2-chloropyrimidin-4-amine introduce specific electronic and steric effects that influence the compound's properties:
-
Enhanced lipophilicity compared to mono-substituted analogues
-
Restricted rotation around the C-N bond due to steric hindrance
-
Altered electronic distribution within the pyrimidine ring
These effects collectively contribute to the compound's unique chemical profile and potential biological interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume